

Application Notes and Protocols for In Vivo Imaging of AZD4144 Target Engagement

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4144 is a potent and selective inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome, a key component of the innate immune system.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. AZD4144 directly binds to the ATP-hydrolysis motif (NACHT region) of NLRP3, stabilizing its inactive conformation and thereby preventing the downstream activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.[1] These application notes provide a comprehensive overview of the methodologies to assess the in vivo target engagement of AZD4144, crucial for its preclinical and clinical development.

Mechanism of Action of AZD4144

AZD4144 is an orally active NLRP3 inhibitor.[3] Its mechanism involves the direct inhibition of the NLRP3 inflammasome, a multi-protein complex that responds to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] By inhibiting NLRP3, **AZD4144** effectively blocks the maturation and secretion of IL-1β and IL-18, key mediators of inflammation.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for AZD4144.



Table 1: In Vitro Activity of AZD4144

Assay	Cell Line/System	Stimulus	Readout	IC50/EC50 (μM)
NLRP3 Inhibition	THP-ASC-GFP cells	Nigericin/LPS	NLRP3 puncta formation	0.082
IL-1β Release	THP-1 human monocytes	Nigericin	IL-1β	0.027
IL-1β Release	THP-1 human monocytes	BzATP	IL-1β	0.01
hERG Inhibition	Chinese hamster ovary K1 cells	-	hERG channel activity	> 40

Data sourced from MedchemExpress.[3]

Table 2: In Vivo Efficacy of AZD4144

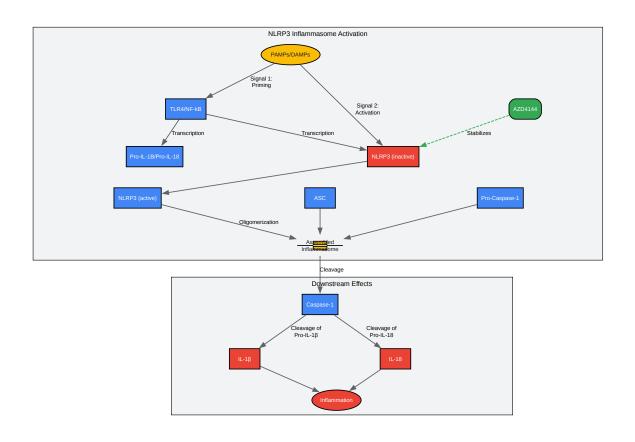
Animal Model	Treatment	Readout	Result
LPS/ATP-induced BALB/cAJcl mice	3 mg/kg, p.o., single dose	IL-1β production	82% inhibition

Data sourced from MedchemExpress.[3]

Signaling Pathway

The following diagram illustrates the NLRP3 inflammasome signaling pathway and the point of intervention for **AZD4144**.





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Caption: NLRP3 inflammasome signaling pathway and AZD4144's mechanism of action.

Experimental Protocols

Protocol 1: In Vivo Imaging of AZD4144 Target Engagement using Positron Emission Tomography (PET)

This protocol describes a hypothetical, yet scientifically grounded, approach for the in vivo imaging of **AZD4144** target engagement with NLRP3 using a radiolabeled version of the drug, denoted as [18F]**AZD4144**.

1. Synthesis of [18F]AZD4144

Methodological & Application





- Precursor: A suitable precursor of AZD4144 with a leaving group (e.g., tosylate or nitro group) on the phenyl ring is required.
- Radiolabeling: The precursor is reacted with [18F]fluoride in a suitable solvent (e.g., dimethylformamide) at an elevated temperature.
- Purification: The crude product is purified using high-performance liquid chromatography
 (HPLC) to yield [18F]AZD4144 with high radiochemical purity.
- Quality Control: The final product is tested for radiochemical purity, specific activity, and stability.

2. Animal Model

- Species: Male C57BL/6 mice (8-10 weeks old).
- Inflammation Induction: An NLRP3-dependent inflammation model is induced, for example, by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) (10 mg/kg) followed by adenosine triphosphate (ATP) (10 mM) 4 hours later.

3. PET Imaging Procedure

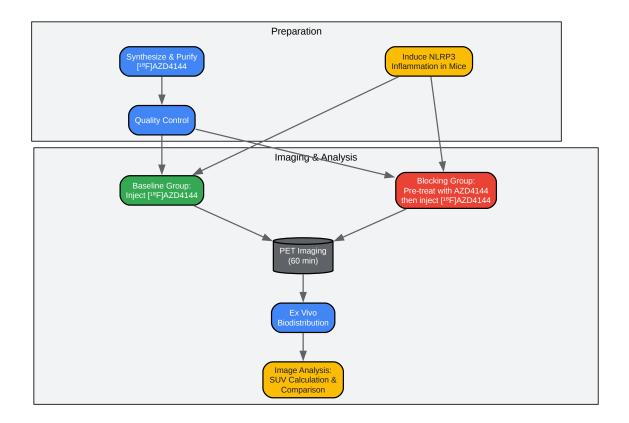
- Baseline Scan: Mice are anesthetized and a baseline PET scan is acquired for 60 minutes immediately following intravenous (i.v.) injection of [18F]AZD4144 (approximately 3.7 MBq).
- Blocking Study: To demonstrate target specificity, a separate cohort of mice is pre-treated with a therapeutic, non-radiolabeled dose of AZD4144 (e.g., 10 mg/kg, p.o.) 1 hour before the injection of [18F]AZD4144. A PET scan is then acquired as described above.
- Image Analysis: PET images are reconstructed and regions of interest (ROIs) are drawn over inflamed tissues (e.g., peritoneum) and a reference region (e.g., muscle). The standardized uptake value (SUV) is calculated for each ROI. Target engagement is quantified by the reduction in the SUV in the blocked group compared to the baseline group.

4. Ex Vivo Biodistribution



 Immediately after the final PET scan, mice are euthanized, and major organs and tissues are collected, weighed, and counted in a gamma counter to determine the biodistribution of [18F]AZD4144.

Experimental Workflow Diagram



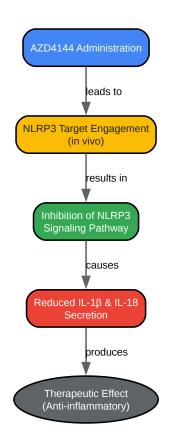
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Caption: Experimental workflow for in vivo PET imaging of **AZD4144** target engagement.

Logical Relationship Diagram

The following diagram illustrates the logical flow from target engagement to the therapeutic effect of **AZD4144**.





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Caption: Logical relationship of AZD4144 target engagement to therapeutic effect.

Conclusion

The protocols and data presented provide a framework for the comprehensive evaluation of **AZD4144**'s in vivo target engagement. The use of advanced imaging techniques, such as PET, allows for a non-invasive, quantitative assessment of the drug's interaction with its target in a physiological setting. This information is invaluable for optimizing dosing regimens, confirming the mechanism of action in vivo, and ultimately accelerating the development of **AZD4144** as a novel therapeutic for inflammatory diseases.

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